N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzodioxole ring, a benzofuran ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, benzofuran, and phenylpropanoic acid derivatives.
Amidation Reaction: The first step involves the formation of the amide bond. This can be achieved by reacting the carboxylic acid derivative with an amine in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Cyclization: The next step involves the cyclization to form the benzofuran ring. This can be done through intramolecular cyclization reactions under acidic or basic conditions.
Final Assembly: The final step involves the coupling of the benzodioxole moiety to the benzofuran-amide intermediate. This can be achieved through various cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and benzofuran rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the amide bond or the aromatic rings, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens, nitrating agents, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Biology
Pharmacology: Investigated for its potential as a drug candidate due to its structural similarity to bioactive molecules.
Biochemistry: Studied for its interactions with enzymes and receptors.
Medicine
Drug Development:
Industry
Materials Science: Potential use in the development of new materials with unique electronic or optical properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxamide: Unique due to the presence of both benzodioxole and benzofuran rings.
N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(2H-1,3-benzodioxol-5-yl)-3-(3-phenylpropanamido)-1-benzofuran-2-amine: Similar structure but with an amine group instead of a carboxamide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c28-22(13-10-16-6-2-1-3-7-16)27-23-18-8-4-5-9-19(18)32-24(23)25(29)26-17-11-12-20-21(14-17)31-15-30-20/h1-9,11-12,14H,10,13,15H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVVUQNYYQOCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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